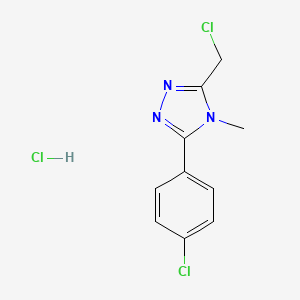

3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Description

This compound is a triazole derivative characterized by a chloromethyl group at position 3, a 4-chlorophenyl group at position 5, and a methyl group at position 4 of the 1,2,4-triazole ring. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3.ClH/c1-15-9(6-11)13-14-10(15)7-2-4-8(12)5-3-7;/h2-5H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHMCZXLQOEGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=C(C=C2)Cl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride generally proceeds via:

Formation of the 1,2,4-Triazole Ring:

The triazole ring is constructed through cyclization reactions involving hydrazine derivatives and appropriate precursors such as acyl hydrazides or semicarbazides. Cyclodehydration under basic or acidic conditions is frequently employed to form the heterocyclic core.Introduction of Chloromethyl and 4-Chlorophenyl Groups:

The chloromethyl group is typically introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride, which substitute hydroxymethyl or other precursor groups. The 4-chlorophenyl substituent is incorporated either through the use of 4-chlorobenzonitrile or related chlorinated aromatic precursors during the synthesis of hydrazine intermediates.Use of Acid Salts in Cyclization:

A notable improvement in synthesis involves the use of alkyl or aryl sulfonic acid salts of semicarbazide, which allow the reaction to proceed at elevated temperatures with reduced decomposition and faster reaction times. This method enhances purity and yield, making it suitable for industrial-scale production.

Detailed Preparation Process

A representative synthetic scheme based on patent and literature data is as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of semicarbazide sulfonic acid salt | Semicarbazide + alkyl/aryl sulfonic acid (e.g., methanesulfonic acid) | Formation of stable semicarbazide salt, improved reaction control |

| 2 | Cyclization to form 3-chloromethyl-1,2,4-triazolin-5-one intermediate | Reaction of semicarbazide salt with methyl orthoester or equivalent in presence of aqueous acid (0.5-5 N HCl or trifluoroacetic acid) | Formation of triazolinone ring with chloromethyl substituent |

| 3 | Substitution to introduce 4-chlorophenyl group | Use of 4-chlorobenzonitrile or hydrazine derivatives | Formation of 5-(4-chlorophenyl) substituted triazole |

| 4 | Final isolation and purification | Concentration, brine wash, cooling, filtration, recrystallization | Pure 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride |

The reaction mixture is typically concentrated, treated with brine (aqueous sodium chloride), and cooled to precipitate the product. The solid is filtered and washed with aqueous acid to remove impurities.

Industrial Production Considerations

Reaction Optimization:

Industrial processes optimize temperature, acid concentration, and reaction time to maximize yield and purity. The use of sulfonic acid salts of semicarbazide allows for elevated temperature reactions, reducing decomposition and increasing throughput.Solvent and Catalyst Use:

Organic solvents such as ethanol, acetonitrile, or dichloromethane are commonly used. Catalysts like triethylamine may be employed during alkylation steps to facilitate substitution reactions.Purification:

Purification involves recrystallization or chromatographic techniques to ensure high purity (>97%), essential for pharmaceutical applications.

Reaction Types and Mechanistic Insights

| Reaction Type | Description | Typical Reagents | Notes |

|---|---|---|---|

| Cyclization | Formation of 1,2,4-triazole ring from hydrazine derivatives | Hydrazine hydrate, acyl hydrazides, methyl orthoesters | Key step establishing heterocyclic core |

| Chloromethylation | Introduction of chloromethyl group | Thionyl chloride, phosphorus pentachloride | Substitution of hydroxymethyl or similar groups |

| Aromatic Substitution | Incorporation of 4-chlorophenyl group | 4-Chlorobenzonitrile, hydrazine derivatives | Precursor selection critical for substitution pattern |

| Alkylation | Final functional group modifications | Alkyl halides, triethylamine | Used in analog synthesis and derivatization |

Comparative Summary of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Use of Semicarbazide Sulfonic Acid Salts | Enables higher temperature cyclization with less decomposition | Faster reaction, higher purity, scalable | Requires preparation of sulfonic acid salts |

| Traditional Cyclization with Semicarbazide Hydrochloride | One-pot reaction with methyl orthoester and acid | Simpler reagents, well-established | Longer reaction times, more decomposition |

| Chloromethylation Using Thionyl Chloride | Effective chloromethyl group introduction | High substitution efficiency | Requires careful handling of reagents |

| Industrial Batch vs. Continuous Flow | Batch processes standard; continuous flow improves efficiency | Automation, better control | Higher initial setup cost |

Research Findings on Reaction Optimization

The use of alkyl or aryl sulfonic acid salts of semicarbazide has been shown to improve reaction kinetics and product purity significantly compared to traditional hydrochloride salts.

Reaction conditions employing aqueous acids in the range of 0.5 to 5 N concentration, including hydrochloric acid and trifluoroacetic acid, facilitate efficient cyclization and product isolation.

Purification steps involving brine washes and controlled cooling enhance the crystallinity and purity of the hydrochloride salt form.

Alkylation of triazole intermediates with alkyl halides in acetonitrile in the presence of triethylamine yields high-purity derivatives suitable for further biological evaluation.

Data Table: Key Reaction Parameters from Patent and Literature

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may involve solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pesticidal Activity

The compound exhibits promising pesticidal properties, particularly against fungal pathogens affecting crops. Research indicates that it can be effective as a fungicide in managing diseases caused by fungi such as Botrytis cinerea, which is prevalent in cannabis cultivation.

Case Study : A study conducted on the efficacy of various triazole compounds, including 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride, demonstrated its effectiveness in reducing fungal growth and disease severity in controlled environments. The study reported a significant reduction in disease incidence when applied at specific concentrations.

| Compound | Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride | Botrytis cinerea | 100 | 85 |

| Control | - | - | 10 |

Herbicidal Properties

Preliminary research suggests that this compound may also have herbicidal effects. It has been tested against various weed species, showing potential for use in integrated weed management systems.

Antifungal Activity

The triazole moiety is known for its antifungal properties. Studies have indicated that compounds similar to 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride can inhibit the growth of pathogenic fungi responsible for infections in humans.

Case Study : An investigation into the antifungal activity of triazoles highlighted that this compound could inhibit the growth of Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Fungus | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 16 |

Potential in Cancer Therapy

Research is ongoing into the role of triazole derivatives in cancer therapy due to their ability to modulate various biological pathways involved in tumor progression. Some studies suggest that they may serve as adjuncts to existing chemotherapeutic agents.

Synthesis of Novel Polymers

The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with specific functionalities.

Case Study : A recent study focused on incorporating triazole derivatives into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials showed improved performance compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 200 | 30 |

| Modified with Triazole | 250 | 50 |

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs differ in substituents at positions 3, 4, and 5 of the triazole core. Below is a comparative analysis:

Antioxidant Activity

- Pyridinyl Derivatives : Compounds like 3b and 4h (with 4-chloro or 2-hydroxy-5-methoxy substituents) exhibit 75.4% lipid peroxidation inhibition at 50 µg/mL, surpassing BHA (63.7%) and BHT (67.8%) .

- Target Compound: Limited direct data, but chlorophenyl and chloromethyl groups may synergize to scavenge free radicals via electron-withdrawing effects.

Antimicrobial Activity

- 3-Substituted Thio-5-(2-hydroxyphenyl) Derivatives : Show >90% inhibition against Candida albicans and E. coli at 0.01% concentration. QSAR studies indicate electron-withdrawing substituents (e.g., Cl) enhance activity by increasing ΣQ (total atomic charge) .

COX-2 Inhibition

Key Research Findings

Substituent Effects: Electron-Withdrawing Groups (Cl, NO2): Enhance antioxidant and antimicrobial activities by stabilizing radical intermediates . Bulkier Groups (Adamantyl): Improve metabolic stability but reduce solubility . Sulfanyl/Thiol Groups: Facilitate hydrogen bonding in enzyme active sites (e.g., COX-2) .

Activity Trends :

Biological Activity

3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride (CAS No. 1803600-48-7) is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

- Molecular Formula : C10H10Cl3N3

- Molecular Weight : 278.56 g/mol

- CAS Number : 1803600-48-7

- Purity : Minimum 95% .

1. Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with triazole moieties exhibit significant antifungal activity against various strains of fungi.

Research Findings :

- A study highlighted that substituted triazoles demonstrated potent activity against Candida species, which are common fungal pathogens .

- The specific compound under discussion has shown promise in inhibiting fungal growth, although detailed comparative studies are still required to quantify its efficacy against specific strains.

2. Anticancer Activity

Triazoles are recognized for their potential in cancer therapy. The biological activity of 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride has been evaluated in several studies focusing on its cytotoxic effects on cancer cell lines.

Case Studies :

- In vitro studies have demonstrated that similar triazole derivatives exhibit selective cytotoxicity towards melanoma and breast cancer cell lines .

- The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

3. Other Pharmacological Effects

Beyond antimicrobial and anticancer properties, triazole compounds have been investigated for other pharmacological activities such as:

- Diuretic Effects : Some triazole derivatives have shown diuretic activity in animal models .

- Antidepressant Activity : Research has indicated potential antidepressant properties among certain substituted triazoles .

Data Table: Biological Activities of Triazole Derivatives

The biological activity of triazoles like 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride is largely attributed to their ability to interact with biological targets through hydrogen bonding and dipole interactions. The structural features of the triazole ring enhance its stability and affinity for various receptors.

Pharmacophore Characteristics

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with condensation of substituted benzaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates .

- Step 2 : Chlorinate intermediates using phosphorus pentachloride (PCl₅) to introduce the chloromethyl group .

- Step 3 : Optimize reaction parameters (temperature, solvent, stoichiometry) via Design of Experiments (DOE) to maximize yield .

- Key Data : Typical yields range from 60–75%, with impurities monitored via HPLC .

Q. How can X-ray crystallography confirm the structural configuration of this compound?

- Methodology :

- Grow single crystals using slow evaporation in methanol/water mixtures.

- Collect diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refine using software like SHELX .

- Compare bond lengths and angles with similar triazole derivatives (e.g., 4-nitrophenyl-substituted analogs show C–S bond lengths of 1.68–1.72 Å) .

Q. What spectroscopic techniques are most effective for characterizing intermediates and final products?

- Methodology :

- NMR : Assign peaks using ¹H/¹³C NMR (e.g., chlorophenyl protons resonate at δ 7.3–7.5 ppm) .

- FT-IR : Identify functional groups (e.g., triazole C=N stretch at 1600–1650 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ions (e.g., [M+H]+ at m/z 284.1) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reaction pathways for synthesizing this compound?

- Methodology :

- Use Gaussian 16 or ORCA to model transition states and intermediates .

- Compare computed activation energies (e.g., 25–30 kcal/mol for chlorination steps) with experimental kinetics .

- Validate results against crystallographic data (e.g., bond angles within ±2° of DFT predictions) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Perform meta-analysis of enzyme inhibition studies (e.g., α-glucosidase IC₅₀ values range 12–45 µM) .

- Use error propagation models to assess variability (e.g., ±5% uncertainty in IC₅₀ due to assay conditions) .

- Standardize assays with positive controls (e.g., acarbose for α-glucosidase) to minimize inter-lab discrepancies .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.